[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound with a highly specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, including protection and deprotection of functional groups, acetylation, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and acetamido groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate: This compound lacks the additional acetyl groups, which may affect its chemical properties and biological activity.
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate: The presence of a hydroxymethyl group instead of an acetyloxymethyl group can influence its reactivity and interactions.
Properties
CAS No. |
51450-25-0 |
---|---|
Molecular Formula |
C28H39NO18 |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19-,20-,21-,22-,23+,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
XKTWMUHXXMTTHP-JLZLBSMASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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